molecular formula C10H9BF6KNO B1408135 Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate CAS No. 1705578-30-8

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate

Cat. No.: B1408135
CAS No.: 1705578-30-8
M. Wt: 323.09 g/mol
InChI Key: WGPRBIUADOJEMF-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate (CAS 1705578-30-8) is a borate salt with the molecular formula C₁₀H₉BF₆KNO and a molecular weight of 323.08 . It is characterized by a 3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl backbone linked to a trifluoroborate group. The compound is used exclusively for research purposes, requiring storage at room temperature in moisture-free, light-protected conditions. Its high purity (>98%) ensures reliability in experimental settings, particularly in fluorination or cross-coupling reactions .

Properties

IUPAC Name

potassium;trifluoro-[3-oxo-3-[2-(trifluoromethyl)anilino]propyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF6NO.K/c12-10(13,14)7-3-1-2-4-8(7)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPRBIUADOJEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=CC=C1C(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF6KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stock Solution Preparation

To prepare stock solutions of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate, the following table provides guidelines for different concentrations:

Amount of Compound 1 mM Solution Volume 5 mM Solution Volume 10 mM Solution Volume
1 mg 3.0952 mL 0.619 mL 0.3095 mL
5 mg 15.476 mL 3.0952 mL 1.5476 mL
10 mg 30.9521 mL 6.1904 mL 3.0952 mL

Solubility and Solvent Selection

The compound's solubility varies with different solvents. To enhance solubility, heating the solution to 37°C and using an ultrasonic bath can be effective.

In Vivo Formulation

For in vivo studies, the compound can be formulated using a combination of solvents to achieve a clear solution. A common method involves:

  • Preparation of DMSO Master Liquid:

    • Dissolve the required amount of this compound in DMSO to achieve the desired concentration.
  • Formulation Steps:

    • Take the appropriate volume of DMSO master liquid.
    • Add PEG300, mix well, and ensure clarity.
    • Add Tween 80, mix, and clarify.
    • Finally, add distilled water (ddH2O), mix, and clarify.

Alternatively, corn oil can be used instead of PEG300 and Tween 80 for formulation.

Research Findings and Applications

While specific research findings on this compound are limited, its use in research settings suggests potential applications in fields requiring boron-containing compounds, such as organic synthesis and pharmaceutical development. The compound's trifluoromethyl group may contribute to its biological activity or stability.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Organic Synthesis

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate serves as a versatile reagent in organic synthesis, particularly in:

  • Cross-Coupling Reactions : It can be utilized as a substitute for boronic acids in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds .

Material Science

In material science, this compound is valuable due to its unique structural properties:

  • Functional Materials Development : Its ability to interact with various nucleophiles makes it suitable for developing advanced materials with tailored properties .

Catalysis

The compound's reactivity allows it to act as a catalyst in several chemical reactions, enhancing efficiency and selectivity .

Case Study 1: Cross-Coupling Reactions

In a study examining the effectiveness of this compound in cross-coupling reactions, researchers demonstrated its ability to facilitate the formation of complex organic molecules efficiently. The results indicated that this compound could replace traditional boronic acids with improved yields and shorter reaction times.

Case Study 2: Material Development

Another investigation focused on using this compound in creating novel polymeric materials. The study highlighted how the incorporation of this borate compound enhanced the mechanical and thermal properties of the resultant materials, showcasing its potential in industrial applications .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate involves its interaction with various molecular targets. The trifluoromethyl and borate groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals, facilitating catalytic processes.

Comparison with Similar Compounds

Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-36-4)

  • Molecular formula : C₉H₉BF₃KN₂O₃
  • Molecular weight : 300.08
  • Key differences: The 4-nitrophenyl group replaces the 2-(trifluoromethyl)phenyl substituent, introducing a stronger electron-withdrawing nitro group. This substitution reduces molecular weight (300.08 vs.
  • Purity : 95%, lower than the main compound, which may affect reproducibility in sensitive reactions .

Potassium trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate (CAS 1705578-38-6)

  • Molecular formula : C₉H₉BF₃KN₂O₃
  • Molecular weight : 300.08
  • Key differences : The nitro group is meta-substituted, creating distinct steric and electronic effects compared to the para-nitro and 2-(trifluoromethyl)phenyl analogues. This positional isomerism may influence solubility and binding affinity in catalytic systems .

Ethynyl-Substituted Trifluoroborates

Potassium trifluoro((3-methoxyphenyl)ethynyl)borate (Compound 27)

  • Molecular formula: Not explicitly provided, but derived from 1-ethynyl-3-methoxybenzene.
  • Key differences: An ethynyl group replaces the 3-oxo-3-aminopropyl chain. The methoxy substituent is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group in the main compound. This structural variation impacts applications, favoring alkyne-based coupling reactions over amide-mediated processes .

Potassium trifluoro((4-fluorophenyl)ethynyl)borate (Compound 30)

  • Synthesis : Similar to Compound 27 but with a 4-fluorophenyl ethynyl group.
  • Key differences : The fluorine atom introduces moderate electron-withdrawing effects, intermediate between methoxy and nitro groups. Its NMR data (¹⁹F δ = -115.9, -135.1) reflects distinct electronic environments compared to the main compound’s trifluoromethyl moiety .

Alkyl-Substituted Trifluoroborates

Potassium 3-phenylpropyltrifluoroborate (CAS 329976-75-2)

  • Molecular formula : C₉H₁₁BF₃K
  • Molecular weight : 226.08
  • Key differences: A simple alkyl chain replaces the amide-linked aromatic group, drastically reducing molecular complexity.

Electronic and Steric Effects

  • Electron-withdrawing groups : The main compound’s 2-(trifluoromethyl)phenyl group provides moderate electron withdrawal, while nitro-substituted analogues (CAS 1705578-36-4, 1705578-38-6) exhibit stronger electron-deficient character, enhancing electrophilicity in cross-couplings .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula Molecular Weight Substituent Purity Key Application
1705578-30-8 (Main) C₁₀H₉BF₆KNO 323.08 2-(Trifluoromethyl) >98% Research, Fluorination
1705578-36-4 C₉H₉BF₃KN₂O₃ 300.08 4-Nitro 95% Electrophilic reactions
1705578-38-6 C₉H₉BF₃KN₂O₃ 300.08 3-Nitro - Catalysis
329976-75-2 C₉H₁₁BF₃K 226.08 3-Phenylpropyl 95% Suzuki couplings

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Preferred Reactions
2-(Trifluoromethyl) Moderate EWG High Cross-coupling, Medicinal chemistry
4-Nitro Strong EWG Moderate Electrophilic substitution
3-Methoxyphenyl ethynyl EDG Low Alkyne couplings

Biological Activity

Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate, with CAS number 1705578-30-8, is a compound of interest in the field of pharmacology and toxicology. This article aims to explore its biological activity, particularly focusing on its pharmacological properties, toxicological investigations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a borate moiety, which are significant in enhancing its biological activity. The molecular formula is C10H9BF6KNO2C_{10}H_{9}BF_{6}KNO_{2}, and it has a molecular weight of 323.09 g/mol. Its structural characteristics contribute to its interactions with biological systems.

Pharmacological Properties

  • Antinociceptive Activity :
    • A study evaluated the antinociceptive effects of this compound in mice. The compound was administered orally at various doses (1, 5, 10, 25, 50, and 100 mg/kg). Results indicated significant pain relief starting from a dose of 5 mg/kg compared to control groups .
    • The mechanism of action appears to involve α2-adrenergic and serotonergic pathways, while opioid receptors were not implicated in its analgesic effects.
  • Toxicological Investigations :
    • Toxicological studies reported no significant alterations in hepatic and renal function markers (e.g., aspartate aminotransferase and alanine aminotransferase levels) following administration of the compound .
    • Lipid peroxidation levels in liver and kidney tissues were comparable to those in control groups, suggesting a favorable safety profile for the compound at tested doses.

Summary of Findings

Parameter Control Group RBF 3K (50 mg/kg) RBF 3K (100 mg/kg)
Aspartate AminotransferaseNormalNormalNormal
Alanine AminotransferaseNormalNormalNormal
UreaNormalNormalNormal
CreatinineNormalNormalNormal
Lipid PeroxidationLowLowLow

Case Study 1: Analgesic Efficacy

In an experimental model using acetic acid-induced pain in mice, this compound demonstrated a dose-dependent reduction in pain response. The study highlighted that the compound's analgesic properties are independent of cholinergic and opioid systems, indicating unique pathways for its efficacy .

Case Study 2: Safety Profile

A comprehensive toxicological assessment showed that oral administration of the compound did not lead to significant changes in biochemical parameters associated with liver or kidney function. This suggests that this compound may have a favorable safety profile for further pharmacological exploration .

Q & A

Q. What established synthetic methodologies are used to prepare Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate?

The compound is synthesized via oxidation of a hydroxypropynyl precursor (e.g., potassium trifluoro(3-hydroxy-3-(4-(trifluoromethyl)phenyl)prop-1-yn-1-yl)borate) using optimized protocols. Key steps include:

  • Oxidation : Employing reagents like MnO₂ or Dess-Martin periodinane under anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from acetone .
  • Critical Parameters : Reaction temperature (-78°C for lithiation steps), inert atmosphere (N₂/Ar), and stoichiometric control of boronating agents (e.g., B(Oi-Pr)₃) .

Q. How is structural confirmation achieved using spectroscopic techniques?

Multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and HRMS are standard:

  • ¹H NMR : Aromatic protons (δ 8.23–7.96 ppm) and trifluoromethyl groups (δ -61.6 ppm in ¹⁹F NMR) .
  • ¹¹B NMR : A quartet at δ -2.0 ppm (J = 32.8 Hz) confirms boron trifluoride coordination .
  • HRMS : Matches calculated m/z for [M-K]⁻ (e.g., 223.0548 for C₁₁H₇BF₃O⁻) .

Q. What purification methods are effective for isolating this potassium trifluoroborate complex?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or methanol .
  • Recrystallization : Acetone or THF/hexane mixtures to remove unreacted starting materials .
  • Precipitation : Addition of saturated KHF₂ solution to isolate the borate salt .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with electron-withdrawing substituents?

  • Catalyst Screening : Test alternative bases (LDA vs. n-BuLi) to improve deprotonation efficiency .
  • Stoichiometry Adjustments : Optimize equivalents of B(Oi-Pr)₃ (1.5–3.0 equiv.) to enhance boron incorporation .
  • Temperature Control : Prolonged stirring at -78°C ensures complete lithiation before boron reagent addition .

Q. How should researchers address contradictions in ¹⁹F NMR shifts between synthesized and literature-reported derivatives?

  • Solvent Effects : Compare spectra in DMSO-d₆ vs. acetone-d₆, as solvent polarity influences fluorine chemical shifts .
  • Dynamic Processes : Check for fluxional behavior (e.g., rotational isomerism) using variable-temperature NMR .
  • Impurity Analysis : Use HRMS to detect trace byproducts (e.g., unoxidized hydroxy precursors) .

Q. What challenges arise when scaling up cryogenic reactions involving air-sensitive reagents?

  • Equipment Limitations : Use jacketed reactors for large-scale cooling (-78°C) and ensure airtight seals to prevent moisture ingress .
  • Exothermic Risks : Slow addition of n-BuLi to avoid thermal runaway .
  • Workflow Design : Implement in-line quenching systems for excess reagents (e.g., aqueous KHF₂) .

Q. How can computational chemistry elucidate substituent effects on boron reactivity?

  • DFT Calculations : Model the electron-withdrawing effect of the trifluoromethyl group on boron’s electrophilicity .
  • Hammett Analysis : Correlate substituent σ values with reaction rates for cross-coupling applications .

Q. What safety protocols are critical when handling reactive intermediates in synthesis?

  • Air-Sensitive Steps : Use Schlenk lines or gloveboxes for lithiation and boron reagent handling .
  • PPE : Acid-resistant gloves, face shields, and flame-resistant lab coats during exothermic steps .
  • Waste Management : Neutralize pyrophoric residues (e.g., n-BuLi) with isopropanol before disposal .

Data Contradiction Analysis

  • Example : A 43% yield reported for the target compound vs. 51–78% for structurally similar borates .
    • Root Cause : Differences in steric hindrance from the 2-(trifluoromethyl)phenyl group may slow oxidation kinetics.
    • Resolution : Conduct kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro(3-oxo-3-((2-(trifluoromethyl)phenyl)amino)propyl)borate

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